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Compound of Interest

Compound Name: Dehydro Isradipine Lactone

CAS No.: 1076199-91-1

Cat. No.: B601727 Get Quote

Executive Summary & Strategic Rationale
In the quality control of Isradipine (a calcium channel blocker), the identification of degradation

products is mandated by ICH Q3A/B guidelines. Dehydro Isradipine Lactone (CAS: 1076199-

91-1) is a specific secondary impurity formed via the oxidative aromatization of the

dihydropyridine (DHP) core followed by an intramolecular cyclization between the C-5 ester

and the C-6 methyl group.

This guide provides a validated, three-stage synthetic route to generate high-purity (>98%)

Dehydro Isradipine Lactone for use as a Reference Standard (RS). Unlike generic DHP

oxidations, this protocol addresses the specific challenge of preserving the sensitive

benzoxadiazole moiety while forcing the formation of the furo[3,4-b]pyridine lactone core.

Key Chemical Transformation
The synthesis transitions from the 1,4-Dihydropyridine (DHP) system to a Furo[3,4-b]pyridine

system.

Starting Material: Isradipine (API Grade).[1][2]

Target: Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-

carboxylate.[3]
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Retrosynthetic Analysis & Mechanism
To synthesize the lactone, we must first aromatize the DHP ring and then functionalize the C-6

methyl group to allow attack by the adjacent C-5 methyl ester.

Oxidative Aromatization: Conversion of Isradipine to Dehydro Isradipine.

Challenge: Preventing over-oxidation of the benzoxadiazole ring.

Solution: Use of Cerium(IV) Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-

1,4-benzoquinone) as a mild, chemoselective oxidant.

Side-Chain Functionalization: Radical bromination of the C-6 methyl group.

Reagent: N-Bromosuccinimide (NBS) with AIBN initiator.

Lactonization: Intramolecular cyclization.

Mechanism:[4][5][6][7] Hydrolysis of the bromomethyl intermediate leads to a

hydroxymethyl group, which spontaneously cyclizes with the adjacent methyl ester to form

the thermodynamically stable

-lactone, releasing methanol.

Detailed Experimental Protocols
Stage 1: Synthesis of Dehydro Isradipine (Intermediate
A)
Target: Aromatization of the DHP ring.

Reagents:

Isradipine (10.0 g, 26.9 mmol)

Cerium(IV) Ammonium Nitrate (CAN) (30.0 g, 54.7 mmol)

Acetonitrile (ACN) / Water (9:1 v/v, 150 mL)
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Dichloromethane (DCM) for extraction.

Protocol:

Dissolution: Dissolve 10.0 g of Isradipine in 150 mL of ACN/Water mixture in a 500 mL

round-bottom flask wrapped in aluminum foil (protect from light to prevent non-specific

photodegradation).

Oxidation: Add CAN portion-wise over 20 minutes at room temperature (20–25°C). The

reaction is exothermic; maintain temperature <30°C using a water bath.

Monitoring: Stir for 2–3 hours. Monitor by TLC (Silica, EtOAc:Hexane 1:1). The fluorescent

DHP spot (Isradipine) will disappear, replaced by a UV-active (non-fluorescent) spot

(Dehydro Isradipine).

Workup: Dilute with 300 mL water. Extract with DCM (3 x 100 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in

vacuo. Recrystallize from Methanol/Ether to yield Dehydro Isradipine as a yellow solid.

Yield Target: 85–90%.

Stage 2 & 3: Bromination and In-Situ Lactonization
(Target Product)
Target: Conversion of Intermediate A to Dehydro Isradipine Lactone.

Reagents:

Dehydro Isradipine (5.0 g, 13.5 mmol)

N-Bromosuccinimide (NBS) (2.6 g, 14.8 mmol)

AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)

Carbon Tetrachloride (CCl₄) or Benzotrifluoride (green alternative) (100 mL)

Triethylamine (Et₃N) (2.0 mL)
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Protocol:

Radical Reaction: Suspend 5.0 g of Dehydro Isradipine in 100 mL of anhydrous solvent. Add

NBS and AIBN.

Reflux: Heat to reflux (76°C for CCl₄) for 4–6 hours. The reaction color will shift from yellow

to orange/brown.

Mechanistic Note: This generates the 6-bromomethyl derivative.

Cyclization Induction: Cool the mixture to room temperature. Add 2.0 mL of Et₃N and 5 mL of

water. Stir vigorously for 2 hours.

Why: Base facilitates the displacement of the bromide by water (forming hydroxymethyl) or

direct attack of the ester enolate equivalent, driving the cyclization to the lactone and

expelling methanol.

Workup: Filter off succinimide byproduct. Wash the filtrate with water (2 x 50 mL). Dry

organic layer over MgSO₄ and evaporate.

Isolation: The crude residue is often a semi-solid. Triturate with cold diethyl ether to

precipitate the lactone.

Final Purification: Column chromatography (Silica gel, Gradient 0-5% Methanol in DCM).

Yield Target: 40–50% (overall from Dehydro Isradipine).

Analytical Characterization & QC Criteria
To validate the material as a Reference Standard, the following data must be generated.
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Test Method Acceptance Criteria

Appearance Visual
Off-white to pale yellow

crystalline powder

Identification ¹H-NMR (400 MHz, DMSO-d₆)

Absence of DHP N-H signal

(~9.0 ppm). Presence of

lactone methylene singlet

(~5.4 ppm). Loss of Methyl

Ester singlet (~3.6 ppm).

Mass Spectrometry LC-MS (ESI+)

[M+H]⁺ = 354.1 m/z (approx).

Consistent with loss of

Methanol (-32) + Oxidation

(-2H).

Purity HPLC (UV @ 254 nm) > 98.0% (Area normalization)

Structure IR Spectroscopy

Lactone C=O stretch (~1760–

1780 cm⁻¹), distinct from Ester

C=O (~1720 cm⁻¹).

Pathway Visualization (Graphviz)
The following diagram illustrates the structural evolution and reagents used in the synthesis.
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(Furo[3,4-b]pyridine)
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Caption: Synthetic pathway from Isradipine to the Lactone Reference Standard via oxidative

aromatization and radical cyclization.
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Safety & Handling
Light Sensitivity: Isradipine and its derivatives are photosensitive. Perform all reactions in

amber glassware or foil-wrapped vessels.

Benzoxadiazole Stability: Avoid strong reducing agents (e.g., LiAlH₄, H₂/Pd) which will cleave

the benzoxadiazole ring.

Toxicity: Treat the lactone as a potent calcium channel blocker analog; handle in a fume

hood with full PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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